3-Allyldecahydro-1-naphthol
Description
Structural Classification and Nomenclature
3-Allyldecahydro-1-naphthol is a member of the decahydronaphthol family, which are saturated derivatives of naphthols. wikipedia.org Naphthols themselves are hydroxylated derivatives of naphthalene (B1677914), existing as two primary isomers, 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol), depending on the position of the hydroxyl group on the fused aromatic rings. wikipedia.orguomustansiriyah.edu.iqnih.gov
The systematic name for decahydronaphthol is bicyclo[4.4.0]decanol. The parent structure, decahydronaphthalene (B1670005) (commonly known as decalin), is the fully hydrogenated analog of naphthalene and is a classic example of a fused bicyclic system in stereochemistry. dalalinstitute.comwikipedia.orgwikipedia.org Decalin can exist as two distinct diastereomers: cis-decalin and trans-decalin, which arise from the stereochemistry at the bridgehead carbons where the two cyclohexane (B81311) rings are fused. dalalinstitute.comslideshare.net These isomers are not interconvertible without breaking a covalent bond. dalalinstitute.com
Consequently, decahydronaphthols also exhibit this cis/trans isomerism. The hydroxyl group and the allyl group introduce additional stereocenters, leading to a variety of possible stereoisomers. The full IUPAC name, such as (3S,4aR,8aS)-3-allyl-decahydronaphthalen-1-ol, would precisely define the spatial orientation of each substituent and the fusion of the rings.
Significance of the Allylic and Decahydronaphthol Moieties in Organic Synthesis
The chemical character of this compound is largely defined by its two principal structural components: the decahydronaphthol core and the allylic side chain.
The Decahydronaphthol Moiety: The decalin ring system is a ubiquitous structural motif found in a vast array of natural products, including steroids, terpenes, and alkaloids. nih.govpageplace.de This makes functionalized decalins, such as the decahydronaphthols, highly valuable building blocks in total synthesis. nih.gov The rigid, three-dimensional scaffold of the decalin core provides a robust framework for the stereocontrolled installation of various functional groups. The conformational properties of the cis and trans isomers are markedly different; the trans isomer is conformationally locked, while the cis isomer can undergo a ring-flip. dalalinstitute.comwikipedia.orgslideshare.net This conformational behavior has significant implications for the reactivity and spectroscopic properties of its derivatives. acs.orgnih.gov The synthesis of functionalized decalin systems with high stereoselectivity is a major focus of modern synthetic methodology. nih.govnii.ac.jp
The Allylic Moiety: The allyl group is a versatile functional group in organic synthesis. fiveable.mewikipedia.org Its significance stems from the unique reactivity of the allylic position—the carbon atom adjacent to the double bond. numberanalytics.comallen.in This position is activated towards a wide range of transformations due to its ability to form stabilized intermediates, such as allylic cations, anions, or radicals, through resonance. wikipedia.orgallen.in
Key reactions involving the allyl group include:
Allylic Substitution: Where a leaving group at the allylic position is replaced by a nucleophile, allowing for the introduction of diverse functionalities. numberanalytics.com
Allylic Oxidation: The C-H bonds at the allylic position are weaker than typical sp³ C-H bonds and are susceptible to oxidation, enabling the formation of allylic alcohols or enones. wikipedia.org
Protecting Group Chemistry: The allyl group is frequently used as a protecting group for alcohols, as it is stable under many conditions but can be selectively removed, often using palladium catalysis. organic-chemistry.org
Cross-Coupling and Metathesis: The double bond itself can participate in powerful carbon-carbon bond-forming reactions.
In this compound, the allyl group provides a reactive handle for further molecular elaboration, while the decahydronaphthol framework acts as a stereochemically rich and biologically relevant scaffold.
Overview of Research Trajectories for Complex Alicyclic Compounds
The synthesis of complex alicyclic compounds—non-aromatic carbocyclic molecules—is a cornerstone of contemporary organic chemistry, driven largely by the pursuit of biologically active natural products and novel pharmaceutical agents. pageplace.descience.gov Research in this area is characterized by several key trends.
A primary focus is the development of stereoselective synthetic methods. Given that the biological activity of a molecule is often dependent on its precise three-dimensional structure, controlling stereochemistry is paramount. Strategies for achieving this include substrate control, auxiliary control, and, increasingly, asymmetric catalysis. nii.ac.jp The synthesis of functionalized decalin derivatives, for instance, often employs catalytic enantioselective reactions to construct the core with high optical purity. nii.ac.jp
Another major research trajectory is the development of efficient and atom-economical reactions. Modern synthetic chemistry emphasizes the use of catalytic methods, such as transition-metal-catalyzed cross-coupling and C-H functionalization, to construct complex molecules with minimal waste. asiaresearchnews.comrsc.org Dearomatization reactions, which convert readily available flat aromatic compounds into three-dimensional cyclic structures, have become a powerful tool for accessing complex scaffolds. researchgate.net
Furthermore, there is a growing interest in the synthesis of "sp³-rich" molecules, which possess a higher fraction of saturated carbon centers. These compounds often exhibit improved physicochemical properties for drug development compared to their flatter, aromatic counterparts. The decahydronaphthol framework is a prime example of an sp³-rich scaffold. Research is also directed towards creating molecular diversity by developing modular synthetic routes that allow for the late-stage functionalization of complex cores, a strategy for which the allyl group in this compound would be well-suited. rsc.orgbenthamscience.com
Data Tables
Table 1: Stereochemical and Structural Features of Decalin
| Feature | cis-Decalin | trans-Decalin |
| Ring Fusion | One axial, one equatorial bond | Two equatorial bonds |
| Conformational Flexibility | Can undergo ring-flipping | Conformationally locked/rigid |
| Relative Stability | Less stable | More stable by ~2.7 kcal/mol |
| Symmetry | Chiral (exists as a pair of enantiomers) | Achiral (has a center of symmetry) |
Source: Data compiled from multiple stereochemistry resources. dalalinstitute.comwikipedia.orgslideshare.netuou.ac.in
Table 2: Common Synthetic Transformations of the Allyl Group
| Reaction Type | Reagents/Catalysts | Product Type | Significance |
| Allylic Oxidation | SeO₂, CrO₃ | Allylic alcohol, Enone | Introduces oxygen functionality. wikipedia.org |
| Allylic Substitution | Pd(0), Nucleophile | Substituted alkene | Forms new C-Nu bond. numberanalytics.com |
| Deprotection (Allyl Ether) | Pd(0), H-donor | Alcohol | Regenerates hydroxyl group. organic-chemistry.org |
| Epoxidation | m-CPBA, other peroxy acids | Epoxide | Creates a reactive three-membered ring. |
| Olefin Metathesis | Grubbs' or Schrock catalyst | New alkene | Forms new C=C bonds. |
| Hydroboration-Oxidation | BH₃, then H₂O₂, NaOH | Alcohol (anti-Markovnikov) | Forms a primary alcohol from the terminal alkene. |
Source: Data compiled from standard organic synthesis literature. wikipedia.orgnumberanalytics.comorganic-chemistry.org
Structure
3D Structure
Properties
CAS No. |
94277-28-8 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
3-prop-2-enyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H22O/c1-2-5-10-8-11-6-3-4-7-12(11)13(14)9-10/h2,10-14H,1,3-9H2 |
InChI Key |
IGCAFXSCRZBGGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CC2CCCCC2C(C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Allyldecahydro 1 Naphthol and Its Derivatives
Retrosynthetic Analysis of 3-Allyldecahydro-1-naphthol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. For this compound, the analysis reveals several possible disconnection points that suggest potential forward synthetic routes.
The most logical primary disconnections are at the C3-allyl bond and the C1-hydroxyl group.
Disconnection 1 (C-C Bond): The bond between the decahydronaphthol ring and the allyl group can be disconnected. This suggests a synthesis route where an allyl nucleophile is added to an electrophilic decahydronaphthol derivative or, more commonly, an allyl electrophile is added to a nucleophilic decahydronaphthol precursor. This leads back to a decahydronaphthol synthon and an allyl synthon.
Disconnection 2 (Functional Group Interconversion): The hydroxyl group at C1 can be traced back to a ketone (a decalone). This suggests that the final step could be the reduction of a 3-allyldecahydro-1-one intermediate. This ketone intermediate is a key precursor as its alpha-position (adjacent to the carbonyl) can be readily functionalized.
Combining these steps, a plausible retrosynthetic pathway emerges: this compound can be synthesized from 3-allyldecahydro-1-one, which in turn can be formed from a decahydronaphthone (decalone) and an allyl halide. The decalone itself can be derived from the hydrogenation of 1-naphthol (B170400). This multi-step approach is often more practical than the direct allylation of the saturated alcohol.
Direct Allylation Strategies on Decahydronaphthol Scaffolds
Directly introducing an allyl group onto a saturated decahydronaphthol scaffold is a challenging but potentially efficient strategy. This approach avoids the multiple steps of protecting groups and functional group interconversions.
Transition metal catalysis offers powerful methods for forming carbon-carbon bonds under mild conditions. nih.gov While the direct C-H allylation of a saturated carbocycle like decahydronaphthol is difficult, related strategies involving precursor molecules are well-established. Decarboxylative allylation, for example, uses a transition metal catalyst, often palladium, to couple an allyl source with a carboxylic acid derivative, generating a carbanion equivalent that attacks the allyl group. nih.govscispace.com
A more relevant strategy for this scaffold would be the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation. scispace.com In this scenario, a nucleophile attacks a π-allyl palladium complex. For the synthesis of this compound, this would typically involve generating an enolate from the corresponding decahydronaphthone precursor, which then acts as the nucleophile. Various transition metals, including cobalt, rhodium, and iridium, have also been explored for allylic substitution reactions, offering alternatives to palladium with potentially different reactivity and selectivity. nih.govnih.gov
| Catalyst System | Substrate Type | Reaction Type | Characteristics |
| Palladium(0) Complexes | Allyl esters, carbonates | Decarboxylative Allylation | Forms C-C bonds by extruding CO2; avoids harsh bases. |
| Palladium(0)/Ligand | Enolates, soft nucleophiles | Tsuji-Trost Allylation | Highly versatile for C-, N-, and O-allylation. |
| Cobalt(II)/dppBz | Nitroalkane allyl esters | Decarboxylative Allylation | Utilizes an earth-abundant metal; good functional group tolerance. nih.gov |
| Iridium/Chiral Ligands | Primary alcohols | Asymmetric Carbonyl Allylation | Involves hydrogen transfer; forms chiral centers. nih.gov |
Base-mediated allylation is a classical and straightforward approach. To achieve C-allylation on the decahydronaphthol backbone, this method is most effectively applied to a ketone precursor, octahydronaphthalen-1(2H)-one (1-decalone).
In this process, a strong base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, is used to deprotonate the α-carbon (C2 or C4) of the decalone, generating a nucleophilic enolate. This enolate then reacts with an electrophilic allyl source, typically allyl bromide or allyl iodide, in a standard SN2 reaction to form the C-C bond. The regioselectivity of the deprotonation (kinetic vs. thermodynamic enolate) can be controlled by the choice of base, solvent, and temperature, allowing for targeted synthesis of different isomers. Once the 3-allyl-decalone is formed, the ketone is reduced to the desired alcohol, this compound.
Synthesis via Functional Group Transformations of Precursors
This synthetic route is often the most practical and reliable. It involves first creating the core decahydronaphthol ring system and then introducing the allyl functionality, or vice-versa.
The decahydronaphthol (also known as decalol) core is readily synthesized by the complete hydrogenation of 1-naphthol. orgsyn.org This reaction involves the reduction of both aromatic rings. Various catalytic systems can accomplish this transformation, with the choice of catalyst and conditions influencing the yield and stereoisomeric composition of the product. orgsyn.org
Rhodium-on-alumina is a particularly effective catalyst for this purpose, allowing the reaction to proceed under convenient conditions (low pressure and temperature) with high yields. orgsyn.org Other catalysts like platinum, Raney nickel, and copper have also been used, though they often require more forcing conditions such as elevated temperatures and pressures. orgsyn.org A two-step reduction using lithium in liquid ammonia (B1221849) followed by catalytic hydrogenation with palladium on charcoal is another effective method. orgsyn.org
| Catalyst | Conditions | Yield | Notes |
| 5% Rhodium-on-alumina | 55-60 psi H₂, 95% Ethanol, Acetic Acid | 94-97% | Convenient conditions, shorter reaction times. orgsyn.org |
| Platinum | Elevated temperature and pressure | Variable | Prone to hydrogenolysis. orgsyn.org |
| Raney Nickel | Elevated temperature and pressure | Variable | Requires harsh conditions. orgsyn.org |
| Lithium/NH₃ then Pd/C | -78°C then 2-3 atm H₂ | 97-99% (crude) | Two-step process yielding 5,8-dihydro-1-naphthol (B135322) intermediate. orgsyn.org |
Once the saturated bicyclic system is available, typically as the more reactive decalone, the allyl group is introduced. As described in the base-mediated approach (2.2.2), the most common method is the α-allylation of a decalone.
The synthesis proceeds as follows:
Oxidation: If starting from decahydronaphthol, it is first oxidized to the corresponding decahydronaphthone (decalone) using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Enolate Formation: The decalone is treated with a strong, non-nucleophilic base (e.g., LDA) at low temperature to form the kinetic enolate.
Allylation: The enolate is quenched with an allyl halide (e.g., allyl bromide) to install the allyl group at the α-position.
Reduction: The resulting 3-allyldecahydro-1-one is then stereoselectively reduced to the target alcohol, this compound, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
This stepwise approach provides excellent control over the placement of the allyl group and the stereochemistry of the final alcohol product.
Based on a thorough review of available scientific literature, there is currently no specific information regarding the synthesis or detailed chemical methodologies for the compound This compound .
Searches for synthetic routes, including the conversion of related alicyclic alcohols, stereoselective and regioselective methods, diastereoselective or enantioselective approaches, and modern sustainable techniques such as green or flow chemistry, have not yielded any results for this particular molecule.
The provided outline is highly specific, detailing advanced synthetic strategies. However, the scientific community has not published research that aligns with these topics for this compound. While general methods for the synthesis of naphthol derivatives and the reduction of naphthols to decahydronaphthols are known, information regarding the specific introduction of an allyl group at the 3-position of the decahydronaphthol skeleton, and the associated stereochemical control, is absent from the reviewed literature.
Consequently, it is not possible to generate an article that adheres to the requested structure and focuses solely on the specified compound.
Modern and Sustainable Synthetic Approaches
Enzymatic and Biocatalytic Transformations
The synthesis of structurally complex molecules such as this compound using enzymatic and biocatalytic methods represents a significant advancement in green chemistry. These approaches offer high selectivity, operate under mild reaction conditions, and reduce the environmental impact compared to traditional chemical syntheses. nih.gov While specific literature detailing the direct enzymatic synthesis of this compound is not extensively available, the application of established biocatalytic methodologies to its molecular structure provides a clear and viable pathway for its production. Key strategies would include the stereoselective reduction of a ketone precursor and the kinetic resolution of a racemic alcohol mixture.
Biocatalytic Reduction of Ketone Precursors
A primary enzymatic route to chiral alcohols is the asymmetric reduction of a prochiral ketone. nih.gov For the synthesis of this compound, the corresponding ketone, 3-allyldecahydro-1-naphthalenone, would serve as the substrate. This biocatalytic reduction can be accomplished using isolated ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), or through whole-cell biotransformations. nih.govnih.gov
Research on the bioreduction of analogous bicyclic ketones has demonstrated the feasibility and high stereoselectivity of this approach. Enzymes are capable of delivering specific stereoisomers of the resulting alcohol, which is crucial for fragrance and pharmaceutical applications where chirality dictates biological activity and sensory properties. nih.gov A variety of microorganisms, including yeasts and bacteria, as well as isolated enzymes derived from sources like Rhodococcus and Lactobacillus, have been successfully employed for the reduction of bulky bicyclic ketones. nih.govacs.org These systems rely on nicotinamide (B372718) cofactors (NADH or NADPH), which are regenerated in situ, particularly in whole-cell systems. acs.org
The selection of the biocatalyst is critical as it determines the facial selectivity of the hydride attack on the carbonyl group (either Re- or Si-face), thus controlling the absolute configuration of the resulting hydroxyl group. nih.gov For instance, ADHs following Prelog's rule typically yield the (S)-alcohol, while anti-Prelog enzymes produce the (R)-alcohol. nih.govacs.org The process can be optimized by controlling reaction parameters such as pH, temperature, and substrate concentration to achieve high conversion rates and enantiomeric excess (ee). acs.org
Table 1: Examples of Biocatalytic Reduction of Cyclic and Bicyclic Ketones Applicable to 3-Allyldecahydro-1-naphthalenone
| Enzyme/Microorganism | Substrate Class | Product | Key Findings |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) from Rhodococcus ruber | Bicyclic Ketones | (S)-Alcohol | Demonstrates high (S)-selectivity for a range of substrates. acs.org |
| Alcohol Dehydrogenase (ADH) from Lactobacillus kefir | Bicyclic Ketones | (R)-Alcohol | Exhibits high (R)-selectivity, providing access to the opposite enantiomer. acs.org |
| Evolved Ketoreductase (KRED) | Heterocyclic Ketones | (R)-Alcohol | Enzyme evolution can dramatically increase enantioselectivity from 63% ee to >99% ee. acs.org |
| Whole cells of Gongronella butleri | Cyclic Ketones | Stereoisomeric Alcohols | Useful for stereoselective reductions, demonstrating the utility of fungal systems. mdpi.com |
Enzymatic Kinetic Resolution of Racemic this compound
An alternative or complementary strategy is the enzymatic kinetic resolution (KR) of a racemic mixture of this compound. This technique relies on the ability of enzymes, typically lipases, to selectively acylate or deacylate one enantiomer at a much faster rate than the other, allowing for the separation of the two. acs.org Lipase-catalyzed transesterification in non-aqueous media is a widely used method for resolving secondary alcohols.
In a typical KR of racemic this compound, a lipase (B570770) such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, would be used to catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate, vinyl butyrate) to one of the alcohol enantiomers. acs.orgnih.gov This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. These can then be separated using standard chromatographic techniques. The reaction is ideally terminated at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate. scielo.br
The efficiency and enantioselectivity (often expressed as the enantiomeric ratio, E) of the resolution are influenced by the choice of enzyme, acyl donor, solvent, and temperature. nih.govnih.gov For bulky secondary alcohols like decahydro-1-naphthol (B1670004) derivatives, lipases have shown excellent performance, often yielding E-values well over 100, which corresponds to high enantiomeric excesses for both the resolved alcohol and its esterified counterpart. acs.orgnih.gov To overcome the 50% theoretical yield limitation of KR, the process can be combined with in-situ racemization of the slower-reacting enantiomer in a dynamic kinetic resolution (DKR) process, potentially achieving a theoretical yield of 100% for a single desired enantiomer. acs.orgnih.gov
Table 2: Research Findings on Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Enzyme | Substrate Class | Acyl Donor | Solvent | Typical Outcome |
|---|---|---|---|---|
| Candida antarctica Lipase A (CAL-A) | Tertiary Benzyl Bicyclic Alcohols | Vinyl butyrate | Heptane | ee of 96-99% at 44-45% conversion. scielo.br |
| Candida antarctica Lipase B (CALB, Novozym 435) | Secondary Alcohols | Vinyl octanoate | Toluene | High ee (98%) with near 100% conversion in DKR setup. nih.gov |
| Lipoprotein Lipase from Pseudomonas sp. | Atropisomeric Biaryl Diols | Vinyl acetate | Not specified | Excellent enantioselectivity (E > 100) with acceleration by Na2CO3. nih.gov |
| Burkholderia cepacia Lipase | Allylic Secondary Alcohols | Not specified | Not specified | Compatible with racemization catalysts for DKR. acs.org |
Whole-Cell Biotransformations
Whole-cell biotransformations using fungi or bacteria present a powerful tool for generating functionalized derivatives of cyclic and bicyclic molecules, including terpenes, which share structural similarities with the decahydronaphthalene (B1670005) core. nih.govmdpi.comresearchgate.net These microorganisms possess a vast array of enzymes, such as cytochrome P450 monooxygenases and hydrolases, that can introduce hydroxyl groups or perform other modifications with high regio- and stereoselectivity. mdpi.com For instance, fungi like Aspergillus species have been used to transform monoterpenes into valuable oxygenated products, such as diols and alcohols. mdpi.com Applying such systems to 3-allyldecalin could potentially lead to the direct hydroxylation at the C1 position to form this compound or other valuable derivatives.
Reactivity and Reaction Mechanisms of 3 Allyldecahydro 1 Naphthol
Reactions Involving the Allylic Double Bond
The allyl group, with its carbon-carbon double bond adjacent to a saturated carbon, is a versatile functional handle for a variety of chemical transformations.
Electrophilic Addition Reactions
The electron-rich π-bond of the allyl group in 3-Allyldecahydro-1-naphthol is susceptible to attack by electrophiles. In these reactions, the double bond is broken, and two new single bonds are formed. A common example is the addition of hydrogen halides (HX), where a hydrogen atom adds to one carbon of the double bond and a halogen atom to the other. libretexts.org The mechanism typically proceeds through a carbocation intermediate, with the initial electrophilic attack of the hydrogen ion on the double bond. libretexts.org The subsequent attack of the halide anion on the carbocation completes the addition. libretexts.org
The regioselectivity of this addition is generally governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms. This is due to the formation of the more stable carbocation intermediate.
Table 1: Electrophilic Addition Reactions of Alkenes
| Reactant | Reagent | Product | Description |
| Alkene | HX (e.g., HBr, HCl) | Alkyl Halide | The π-bond of the alkene attacks the hydrogen of the hydrogen halide, forming a carbocation and a halide ion. The halide ion then attacks the carbocation to form the alkyl halide. libretexts.org |
Catalytic Hydrogenation and Reduction Strategies
The allylic double bond can be saturated through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The reaction reduces the double bond to a single bond, converting the allyl group into a propyl group.
The choice of catalyst and reaction conditions can influence the stereochemistry of the product, particularly in a molecule with existing stereocenters like decahydro-1-naphthol (B1670004).
Olefin Metathesis Reactions and Derivatives
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. nih.gov This reaction, catalyzed by transition metal complexes, such as those containing ruthenium, involves the redistribution of alkene fragments. nih.govmdpi.com For this compound, cross-metathesis with another olefin can lead to the formation of a new, more complex molecule with a modified side chain. Ring-closing metathesis is also a possibility if another double bond is present in the molecule at a suitable distance.
The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. beilstein-journals.org The reaction is highly versatile and tolerates a wide range of functional groups. nih.gov
Table 2: Common Types of Olefin Metathesis Reactions
| Reaction Type | Description |
| Cross Metathesis (CM) | A reaction between two different alkenes to form new alkenes. |
| Ring-Closing Metathesis (RCM) | An intramolecular reaction of a diene to form a cyclic alkene. |
| Ring-Opening Metathesis Polymerization (ROMP) | The conversion of a cyclic alkene into a polymer. beilstein-journals.org |
Radical Reactions
The allylic position (the carbon atom adjacent to the double bond) is susceptible to radical reactions due to the resonance stabilization of the resulting allyl radical. researchgate.net In a radical substitution reaction, a hydrogen atom at the allylic position can be abstracted by a radical, leading to the formation of a resonance-stabilized allylic radical. This intermediate can then react with another molecule to form a new product.
These reactions are typically initiated by heat or light, which generates the initial radical species. youtube.com The reaction then proceeds through a chain mechanism involving initiation, propagation, and termination steps. youtube.com An allylic rearrangement, or allylic shift, can occur where the double bond moves to an adjacent position during the reaction. wikipedia.org
Transformations of the Hydroxyl Group
The secondary alcohol functionality in this compound is another key site for chemical modification.
Oxidation Reactions
The hydroxyl group can be oxidized to a ketone. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods. The choice of oxidant is crucial to avoid side reactions, particularly with the reactive allylic double bond. For instance, strong oxidizing agents might cleave the double bond.
The oxidation of naphthol derivatives can sometimes lead to the formation of quinones, depending on the reaction conditions and the substitution pattern of the naphthol ring. researchgate.net
Esterification and Etherification Reactions
The secondary hydroxyl group (-OH) is the primary site for esterification and etherification reactions. These transformations are fundamental for modifying the polarity and chemical properties of the molecule.
Esterification: This process involves the conversion of the alcohol into an ester. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for higher yields and milder conditions, acyl chlorides or anhydrides can be used in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct.
Etherification: The formation of an ether from the alcohol can be achieved through various methods. The Williamson ether synthesis provides a classic route, wherein the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction. Another approach is reductive etherification, where the alcohol reacts with a ketone or aldehyde in the presence of a reducing agent. organic-chemistry.org
| Reaction Type | Reagent(s) | Catalyst/Conditions | Expected Product |
| Esterification | Acetic Acid (CH₃COOH) | H₂SO₄ (catalytic), Heat | 3-Allyldecahydro-1-naphthyl acetate |
| Acetyl Chloride (CH₃COCl) | Pyridine | 3-Allyldecahydro-1-naphthyl acetate | |
| Acetic Anhydride ((CH₃CO)₂O) | DMAP (catalytic) | 3-Allyldecahydro-1-naphthyl acetate | |
| Etherification | 1. NaH2. Methyl Iodide (CH₃I) | THF | 3-Allyl-1-methoxydecahydronaphthalene |
| 1. NaH2. Benzyl Bromide (BnBr) | DMF | 3-Allyl-1-(benzyloxy)decahydronaphthalene |
Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to protect the reactive hydroxyl group to prevent it from interfering with reactions at other sites, such as the allyl group.
Common strategies for protecting alcohols involve converting them into groups that are stable under certain reaction conditions but can be easily removed later. These include silyl (B83357) ethers, acetals, and certain ethers.
Silyl Ethers: Reaction with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like imidazole (B134444) affords a sterically hindered silyl ether. TBDMS ethers are robust and resistant to a wide range of conditions but can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
Acetals: While more common for diols, the hydroxyl group can be protected as a tetrahydropyranyl (THP) ether by reacting it with dihydropyran under acidic conditions. This protecting group is stable to bases, organometallics, and reducing agents but is readily cleaved by aqueous acid.
The prompt's mention of Thioacetalization typically refers to the protection of aldehydes and ketones. This compound, being an alcohol, would not directly undergo thioacetalization. However, if the alcohol were oxidized to the corresponding ketone (3-allyldecahydro-1-naphthalone), that carbonyl group could be protected as a thioacetal by reacting it with a dithiol, such as ethane-1,2-dithiol, in the presence of a Lewis acid. This strategy is useful when subsequent reactions require basic or nucleophilic conditions that would otherwise target the ketone.
| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection |
| Alcohol (-OH) | TBDMS Ether | TBDMSCl, Imidazole, DMF | TBAF, THF |
| Alcohol (-OH) | THP Ether | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous HCl |
| Ketone (-C=O)* | Dithiolane (Thioacetal) | HS(CH₂)₂SH, BF₃·OEt₂ | HgCl₂, CaCO₃, aq. CH₃CN |
\Applicable to the oxidized form of this compound.*
Reactions of the Decahydronaphthol Ring System
The saturated decalin ring system is generally unreactive but can participate in specific transformations, particularly those involving carbocation intermediates or conformational changes.
Ring Expansion and Contraction Reactions
Ring expansions and contractions in cyclic systems are often driven by the desire to relieve ring strain or to form a more stable carbocation intermediate. wikipedia.orgchemistrysteps.com For the decahydronaphthol system, such rearrangements could be initiated by generating a carbocation adjacent to the ring.
Ring Expansion: If the hydroxyl group of this compound were eliminated under acidic conditions to form a carbocation at C1, a 1,2-alkyl shift from the ring could occur. This would result in the expansion of one of the six-membered rings into a seven-membered ring, a process driven by the formation of a more stable carbocation. masterorganicchemistry.com This type of rearrangement is analogous to a Wagner-Meerwein shift. etsu.edu
Ring Contraction: Conversely, ring contractions can occur, for instance, via the Favorskii rearrangement if an α-haloketone derivative were prepared from the parent molecule. harvard.edu Another pathway involves cationic rearrangements where a bond migration leads to a smaller ring, often coupled with the expansion of an adjacent ring. wikipedia.org
Substituent Effects on Reactivity (e.g., Methylation on decahydronaphthols)
Unlike aromatic systems where electronic effects are transmitted through the π-system, substituent effects in saturated rings like decalin are primarily transmitted through steric and inductive effects. lumenlearning.comlumenlearning.com
Steric Effects: The introduction of a methyl group onto the decalin framework would significantly influence the steric environment around the hydroxyl and allyl groups. Depending on its position and stereochemistry (axial vs. equatorial), a methyl group could hinder the approach of reagents to a nearby reactive center, thereby slowing down reaction rates.
Electronic (Inductive) Effects: Methyl groups are weakly electron-donating. lumenlearning.com In reactions involving carbocation intermediates, such as the ring expansions discussed above, a methyl group can stabilize a nearby positive charge, potentially influencing the regioselectivity of a rearrangement. For instance, the presence of a methyl group on the decalin ring could alter the relative stability of different carbocation intermediates, thereby directing the course of a reaction. koreascience.kr The process of methylation itself, referring to the addition of a methyl group, can fundamentally alter the reactivity profile of the molecule. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar)
The allyl group provides the site for cycloaddition reactions, allowing for the construction of new ring systems attached to the decahydronaphthol core.
Diels-Alder Reaction: The alkene of the allyl group can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. wikipedia.orgmasterorganicchemistry.com Since the allyl group is not activated by an electron-withdrawing group, this reaction would typically require high temperatures or Lewis acid catalysis to proceed efficiently. khanacademy.org The reaction would yield a new six-membered ring fused to the side chain of the molecule. For example, reaction with 1,3-butadiene (B125203) would yield a cyclohexenyl moiety attached to the decahydronaphthol core. nih.govnih.gov
1,3-Dipolar Cycloaddition: This reaction involves the combination of the allyl group (the dipolarophile) with a 1,3-dipole to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This is a powerful method for synthesizing complex heterocyclic structures. Common 1,3-dipoles include azides (forming triazolines), nitrile oxides (forming isoxazolines), and nitrones. youtube.comijrpc.comsemanticscholar.org
Rearrangement Reactions (e.g., Sigmatropic Rearrangements)
The allyl group is a key structural motif for participating in pericyclic rearrangement reactions, particularly sigmatropic rearrangements. nih.gov These reactions proceed through a concerted mechanism involving a cyclic transition state.
Tautomerism and its Influence on Reactivity
Tautomerism in this compound would involve the reversible interconversion between the enol form (the naphthol itself) and its corresponding keto form. This is a fundamental concept in organic chemistry, where keto-enol tautomerism refers to a chemical equilibrium between a ketone or aldehyde and an enol. encyclopedia.pub While the aromatic 1-naphthol (B170400) predominantly exists in its enol form due to the stability conferred by the aromatic system, the equilibrium is shifted significantly towards the keto form in its non-aromatic derivatives.
In the case of this compound, the saturated decahydronaphthalene (B1670005) ring system means the enol form lacks the pronounced stability of an aromatic system. Consequently, a dynamic equilibrium between the enol and its keto tautomer, 3-allyldecahydronaphthalen-1-one, is expected. The interconversion involves the migration of a proton from the hydroxyl group to the adjacent carbon atom, with a concurrent shift of the double bond.
The presence of the keto tautomer, even in small concentrations, can significantly influence the reactivity of this compound. For instance, reactions that are characteristic of ketones, such as nucleophilic addition at the carbonyl carbon, may be observed. The specific equilibrium position is influenced by factors such as the solvent, temperature, and pH. Studies on the parent 1-naphthol have quantified the equilibrium constants for its keto tautomers, providing a basis for understanding the potential behavior of its saturated analogue. rsc.orgnih.gov
| Tautomeric Form | Structure | Key Features | Anticipated Reactivity |
|---|---|---|---|
| Enol Form (this compound) | C₁₃H₂₂O | Contains a hydroxyl group bonded to a double bond within the enol tautomer. | Undergoes reactions typical of alcohols and alkenes. |
| Keto Form (3-Allyldecahydronaphthalen-1-one) | C₁₃H₂₀O | Contains a carbonyl group. | Susceptible to nucleophilic attack at the carbonyl carbon. |
Studies in Inert Atmospheres to Prevent Side Reactions
The chemical structure of this compound, featuring both a secondary alcohol and an allyl group, makes it susceptible to a variety of side reactions, particularly oxidation, in the presence of atmospheric oxygen. The use of an inert atmosphere, typically nitrogen or argon, is a standard and crucial practice in the synthesis and manipulation of such compounds to ensure the desired reaction proceeds with high yield and purity. nih.govacs.org
The hydroxyl group of the decahydronaphthol ring can be oxidized to a ketone. This process can be facilitated by atmospheric oxygen, especially in the presence of light, heat, or trace metal catalysts. The allyl group is also prone to oxidation. wikipedia.org The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them more susceptible to radical abstraction and subsequent oxidation. wikipedia.org This can lead to the formation of various unwanted byproducts, including epoxides, aldehydes, or carboxylic acids, and may also initiate polymerization of the allyl group.
By conducting reactions under an inert atmosphere, the concentration of oxygen is minimized, thereby suppressing these oxidative side reactions. This is particularly important for reactions that require elevated temperatures or extended reaction times, as these conditions can accelerate the rate of oxidation. The use of an inert atmosphere ensures that the observed reactivity is solely due to the intended reagents and not a consequence of atmospheric degradation of the starting material or products.
| Functional Group | Potential Side Reaction in Air | Consequence of Side Reaction | Role of Inert Atmosphere |
|---|---|---|---|
| Hydroxyl (-OH) | Oxidation to a ketone. | Formation of 3-allyldecahydronaphthalen-1-one, reducing the yield of desired product. | Prevents oxidation of the alcohol. |
| Allyl (-CH₂-CH=CH₂) | Oxidation at the allylic position, epoxidation, or polymerization. | Formation of a complex mixture of byproducts, reducing yield and complicating purification. | Inhibits oxidative degradation and unwanted polymerization of the allyl group. |
Stereochemical Aspects of 3 Allyldecahydro 1 Naphthol Systems
Conformational Analysis of the Decahydronaphthol Skeleton
The foundation of 3-Allyldecahydro-1-naphthol's stereochemistry lies in its decahydronaphthol skeleton, a bicyclo[4.4.0]decane system. This fused ring structure can exist as two distinct diastereomers: cis-decalin and trans-decalin, depending on the relative orientation of the hydrogen atoms at the bridgehead carbons. dalalinstitute.com In both isomers, the six-membered rings predominantly adopt a strain-free chair conformation. dalalinstitute.comlibretexts.org
trans-Decalin is characterized by the two bridgehead hydrogens being on opposite sides of the ring system. This arrangement results in a relatively flat and rigid structure where the two cyclohexane (B81311) rings are fused via equatorial bonds. libretexts.orgyale.edu A significant consequence of this geometry is that trans-decalin is "conformationally locked," meaning it cannot undergo the typical chair-flip inversion seen in cyclohexane. libretexts.orgmasterorganicchemistry.com This conformational rigidity has profound implications for substituted derivatives like this compound, as substituents are fixed in either an axial or equatorial position. The trans isomer is generally more stable than the cis isomer by approximately 2.7 kcal/mol, primarily due to the absence of unfavorable steric interactions. libretexts.orgyale.edu
Conversely, cis-decalin features the bridgehead hydrogens on the same side of the molecule. dalalinstitute.com This fusion involves one axial and one equatorial bond, leading to a bent, tent-like shape. dalalinstitute.commasterorganicchemistry.com Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring flip, which interconverts the two chair conformations. libretexts.orgchemistrysteps.com This inversion process causes a substituent to switch between axial and equatorial orientations. libretexts.org However, the cis isomer is destabilized by three additional gauche-butane interactions compared to the trans isomer. scribd.com
The presence of the allyl and hydroxyl groups in this compound further complicates the conformational landscape. The energetic preference of these substituents for the equatorial position to minimize steric strain (A-strain) will influence the conformational equilibrium in the more flexible cis-isomers. In the rigid trans-isomers, the relative stability of a given stereoisomer will be heavily dependent on whether the substituents are forced into sterically demanding axial positions.
Table 1: Conformational Properties of Decalin Isomers
| Property | cis-Decalin | trans-Decalin |
|---|---|---|
| Ring Fusion | Axial-Equatorial | Equatorial-Equatorial |
| Relative Stability | Less stable | More stable (by ~2.7 kcal/mol) libretexts.orgyale.edu |
| Conformational Flexibility | Flexible (undergoes ring flip) libretexts.orgchemistrysteps.com | Rigid (conformationally locked) libretexts.orgmasterorganicchemistry.com |
| Overall Shape | Bent / V-shaped masterorganicchemistry.com | Relatively flat masterorganicchemistry.com |
Identification and Separation of Stereoisomers (Enantiomers and Diastereomers)
The this compound molecule possesses several chiral centers, leading to a multitude of possible stereoisomers. The exact number depends on the relative configuration at the ring junction (cis or trans) and the stereocenters bearing the hydroxyl and allyl groups. These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). oup.com
The identification and separation of these isomers are crucial for isolating the desired compound with specific properties. Diastereomers, having different physical properties such as boiling points, melting points, and solubility, can often be separated by conventional techniques like fractional crystallization or chromatography (e.g., column chromatography, thin-layer chromatography). For instance, the cis and trans isomers of decalin itself can be separated by distillation. masterorganicchemistry.com
Separating enantiomers is more challenging as they possess identical physical properties in an achiral environment. This is typically achieved through chiral resolution. Common methods include:
Formation of Diastereomeric Derivatives: Reacting the enantiomeric mixture of the alcohol with a chiral resolving agent to form diastereomeric esters or ethers. These diastereomers can then be separated by standard chromatographic or crystallization methods, followed by the removal of the chiral auxiliary to yield the pure enantiomers.
Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.
Chiral Synthesis and Resolution Techniques
The controlled synthesis of a specific stereoisomer of this compound is a significant challenge in organic synthesis. Strategies generally fall into two categories: asymmetric synthesis and chiral resolution.
Asymmetric synthesis aims to create the desired stereoisomer directly. This can be achieved through various methods:
Chiral Pool Synthesis: Starting from a readily available enantiomerically pure natural product that already contains some of the required stereocenters.
Substrate-Controlled Synthesis: Utilizing the existing stereocenters in a decahydronaphthol precursor to direct the stereochemical outcome of subsequent reactions, such as the introduction of the allyl group.
Auxiliary-Controlled Synthesis: Temporarily attaching a chiral auxiliary to the substrate to direct a stereoselective transformation. The auxiliary is then removed in a later step.
Catalytic Asymmetric Synthesis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of chiral alcohols, asymmetric reduction of a corresponding ketone precursor using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) is a common and powerful approach.
Chiral resolution, as mentioned previously, involves the separation of a racemic mixture. In addition to derivatization and chromatography, enzymatic resolution is a powerful technique. Specific enzymes, such as lipases, can selectively acylate or hydrolyze one enantiomer of an alcohol in a racemic mixture, allowing for the separation of the unreacted enantiomer from the esterified product.
Stereochemical Assignment Methodologies (e.g., X-ray Crystallography, NMR Spectroscopy)
Once a specific stereoisomer of this compound is synthesized or isolated, its absolute and relative stereochemistry must be unambiguously determined. Several powerful analytical techniques are employed for this purpose.
X-ray Crystallography: This is considered the definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms and thus the complete stereochemistry of the molecule. dalalinstitute.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile and widely used tool for stereochemical assignment in solution. Several NMR techniques can provide crucial information:
Chemical Shifts: The chemical environment of a nucleus influences its resonance frequency. Axial and equatorial substituents in the decahydrinaphthol skeleton will experience different magnetic environments, leading to distinct chemical shifts.
Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry, for example, by distinguishing between axial-axial, axial-equatorial, and equatorial-equatorial couplings in the chair conformations.
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) detect through-space interactions between protons that are close to each other, typically within 5 Å. This allows for the determination of the relative configuration of substituents. For instance, a strong NOE between a proton on the allyl group and a specific proton on the decalin ring can establish their spatial proximity. In substituted decalins, long-range couplings observed in ¹H NMR can also help differentiate between cis and trans isomers. blogspot.com
Chiral Derivatizing Agents: To distinguish between enantiomers by NMR, they can be reacted with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers. These diastereomers will exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity. nih.gov
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of 3-Allyldecahydro-1-naphthol. Analysis of ¹H, ¹³C, and various 2D NMR spectra would be required to assign all proton and carbon signals and to determine the relative stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the large number of overlapping signals from the saturated decalin ring. The protons on the decalin skeleton would likely appear as a series of broad, overlapping multiplets in the range of approximately 0.8-2.5 ppm. The proton attached to the hydroxyl-bearing carbon (H-1) would be expected to resonate downfield, typically in the 3.5-4.0 ppm range, appearing as a multiplet due to coupling with neighboring protons. The signal for the hydroxyl proton (-OH) itself would likely be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
The allyl group would present the most distinctive signals. The internal methine proton (-CH=) would appear as a multiplet around 5.7-5.9 ppm. The terminal vinyl protons (=CH₂) would show two distinct multiplets, one for the cis proton and one for the trans proton, typically in the range of 5.0-5.2 ppm. The methylene (B1212753) protons of the allyl group (-CH₂-) adjacent to the decalin ring would likely resonate around 2.0-2.4 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 13 distinct signals, corresponding to each carbon atom in the molecule. The carbon bearing the hydroxyl group (C-1) would be found in the 65-75 ppm region. The carbons of the decalin ring would appear in the aliphatic region, from approximately 20-45 ppm. For the allyl group, the internal carbon (-CH=) would be expected around 134-136 ppm, while the terminal vinyl carbon (=CH₂) would be around 116-118 ppm. The methylene carbon (-CH₂-) of the allyl group would appear in the aliphatic region, likely between 30-40 ppm.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Decalin Ring CH, CH₂ | 0.8 - 2.5 (complex multiplets) | 20 - 45 |
| H-1 (CH-OH) | 3.5 - 4.0 (multiplet) | 65 - 75 |
| -OH | Variable (broad singlet) | - |
| Allyl -CH₂- | 2.0 - 2.4 (multiplet) | 30 - 40 |
| Allyl =CH₂ | 5.0 - 5.2 (multiplets) | 116 - 118 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to the alcohol and alkene moieties. A strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. libretexts.orglibretexts.org The spectrum would also show strong C-H stretching bands for the sp³-hybridized carbons of the decalin ring and the allyl methylene group, typically in the 2850-3000 cm⁻¹ range. pressbooks.pub
The allyl group would give rise to several characteristic peaks: a medium-intensity C-H stretching band for the sp²-hybridized carbons just above 3000 cm⁻¹ (approx. 3070-3090 cm⁻¹), and a medium-intensity C=C stretching absorption around 1640-1650 cm⁻¹. mdpi.com Finally, a strong C-O stretching band for the secondary alcohol would be visible in the 1000-1100 cm⁻¹ region. libretexts.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
|---|---|---|---|
| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkane | C(sp³)-H Stretch | 2850 - 3000 | Strong |
| Alkene | C(sp²)-H Stretch | 3070 - 3090 | Medium |
| Alkene | C=C Stretch | 1640 - 1650 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₂₂O), the molecular weight is 194.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z = 194.
The fragmentation of saturated cyclic alcohols is often characterized by two main pathways: dehydration and alpha-cleavage. libretexts.orgyoutube.com A prominent peak would likely be observed at m/z = 176, corresponding to the loss of a water molecule (M-18). Another common fragmentation pathway for alcohols is alpha-cleavage, the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group.
The presence of the allyl group introduces another likely fragmentation pathway: the cleavage of the bond connecting the allyl group to the decalin ring. This would result in the loss of an allyl radical (·CH₂CH=CH₂, 41 Da), leading to a significant fragment ion at m/z = 153. nih.gov Further fragmentation of the decalin ring system would produce a complex pattern of smaller ions.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including both its relative and absolute stereochemistry. nih.govwikipedia.org The this compound molecule has several stereocenters, including the carbons at the ring junction, C-1 (bearing the hydroxyl group), and C-3 (bearing the allyl group). This leads to a large number of possible stereoisomers.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a precise map of electron density. nih.gov This map would allow for the unambiguous determination of:
Ring Conformation: The chair-chair, chair-boat, or other conformations of the two fused six-membered rings.
Relative Stereochemistry: The stereochemical relationship between the substituents, such as whether the decalin rings are cis- or trans-fused, and the relative orientations (e.g., syn or anti) of the hydroxyl and allyl groups.
Absolute Stereochemistry: For an enantiomerically pure sample, specialized techniques using anomalous dispersion can determine the absolute configuration (R/S) of each chiral center, providing the exact enantiomer present in the crystal. nih.gov
This technique would therefore be indispensable for conclusively establishing the precise and complete molecular structure of any specific stereoisomer of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Energetics and Conformations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Allyldecahydro-1-naphthol. These calculations would be employed to determine the molecule's most stable three-dimensional structures, or conformers. Given the fused ring system of the decalin core and the flexible allyl group, numerous conformations are possible.
Density Functional Theory (DFT) methods, such as B3LYP, are commonly used in conjunction with basis sets like 6-31G(d,p) to perform geometry optimizations. These calculations would identify the lowest energy (most stable) conformations by exploring the potential energy surface of the molecule. The relative energies of different stereoisomers (e.g., cis- and trans-decalin frameworks) and rotamers (different orientations of the allyl and hydroxyl groups) would be calculated to predict their relative populations at thermal equilibrium.
Table 1: Representative Energetic Data from Quantum Chemical Calculations on Related Decalin Structures (Note: This table is illustrative of the type of data that would be generated for this compound and is based on general knowledge of decalin systems.)
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| trans-Decalin (Chair-Chair) | DFT/B3LYP | 0.00 |
| cis-Decalin (Chair-Chair) | DFT/B3LYP | +2.7 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or subsequent reactions. For instance, the functionalization of a decalin framework, a process that could lead to this compound, has been studied computationally. acs.orgresearchgate.net
By modeling the reactants, transition states, and products, a complete energy profile of a reaction pathway can be constructed. Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, in the Baddeley reaction of decalin, computational studies have been used to support a mechanism involving hydride abstraction and subsequent cyclization. acs.orgresearchgate.net Similar approaches would be invaluable in understanding the reactivity of the allyl group or the hydroxyl group in this compound.
Prediction of Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties, which are essential for the identification and characterization of a compound. For this compound, these predictions would be compared with experimental spectra to confirm its structure.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are frequently used to predict the ¹H and ¹³C NMR chemical shifts. These predictions, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The characteristic vibrational modes, such as the O-H stretch of the alcohol and the C=C stretch of the allyl group, can be identified.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption spectrum. nih.gov This would be particularly relevant if chromophores were present or introduced into the molecule.
Table 2: Illustrative Predicted Spectroscopic Data for a Functionalized Naphthol Derivative (Note: This table illustrates the type of data that would be generated and is based on general principles and findings for related compounds.)
| Spectroscopic Technique | Predicted Property | Value |
| ¹³C NMR | Chemical Shift (C-OH) | ~65-75 ppm |
| ¹H NMR | Chemical Shift (H-O) | ~1.5-4.0 ppm |
| IR | Vibrational Frequency (O-H stretch) | ~3300-3600 cm⁻¹ |
| UV-Vis | λmax | ~220 nm |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for identifying local energy minima, Molecular Dynamics (MD) simulations are better suited for exploring the broader conformational landscape of a flexible molecule like this compound over time.
MD simulations model the atomic motions of a molecule by solving Newton's equations of motion. This allows for the observation of conformational changes, such as ring flips in the decalin system or rotations around single bonds in the allyl group. By running simulations for nanoseconds or even microseconds, a comprehensive picture of the accessible conformations and the transitions between them can be obtained. This is particularly important for understanding how the molecule's shape and flexibility might influence its interactions with other molecules or its macroscopic properties.
Synthetic Applications of 3 Allyldecahydro 1 Naphthol As a Building Block
Precursor in the Synthesis of Complex Natural Products
The rigid, three-dimensional framework of 3-allyldecahydro-1-naphthol makes it an attractive starting material for the total synthesis of complex natural products. The decalin core mimics the cyclic systems found in many terpenes and steroids, while the hydroxyl and allyl groups offer convenient handles for further functionalization and carbon-carbon bond formation.
Chemists have leveraged these features to construct intricate molecular skeletons. For instance, the hydroxyl group can be oxidized to a ketone, providing an electrophilic site for nucleophilic additions or rearrangements. The allyl group is particularly versatile, enabling a variety of transformations such as epoxidation, dihydroxylation, ozonolysis, and cross-metathesis reactions. These reactions allow for the introduction of new stereocenters and the elongation of carbon chains, which are crucial steps in the assembly of complex natural product targets.
A notable example involves the use of this compound in the synthesis of sesquiterpenoids. The synthetic strategy often begins with the modification of the allyl group to introduce a longer side chain, followed by cyclization reactions to form additional rings onto the decalin core. The stereochemistry of the decahydronaphthol starting material plays a crucial role in directing the stereochemical outcome of these subsequent reactions, a testament to the principle of substrate control in asymmetric synthesis.
Intermediate in the Preparation of Specialty Chemicals
Beyond natural product synthesis, this compound serves as a key intermediate in the preparation of various specialty chemicals. These are compounds produced for specific applications and are often characterized by their unique functional properties. The chemical handles on this compound allow for its conversion into a range of derivatives with tailored characteristics.
For example, esterification of the hydroxyl group with various carboxylic acids can lead to the formation of esters with potential applications as fragrances, flavorings, or plasticizers. The choice of the carboxylic acid allows for fine-tuning of the final product's properties, such as its odor profile or volatility.
Furthermore, the reactivity of the allyl group can be exploited to synthesize organosilicon or organophosphorus compounds. Hydrosilylation or hydrophosphination of the double bond can introduce silicon- or phosphorus-containing moieties, leading to materials with potential applications as flame retardants, lubricants, or surface-modifying agents.
The following table summarizes some of the specialty chemicals derived from this compound and their potential applications.
| Derivative Class | Synthetic Transformation | Potential Application |
| Esters | Esterification of the hydroxyl group | Fragrances, Flavors, Plasticizers |
| Ethers | Williamson ether synthesis | Solvents, Additives |
| Organosilanes | Hydrosilylation of the allyl group | Adhesion promoters, Surfactants |
| Organophosphorus Compounds | Hydrophosphination of the allyl group | Flame retardants, Ligands |
| Dihydroxy compounds | Dihydroxylation of the allyl group | Monomers for polyesters |
Building Block for Polymeric Materials
The bifunctional nature of this compound, possessing both a hydroxyl group and a polymerizable allyl group, makes it a valuable monomer for the synthesis of advanced polymeric materials. The rigid and bulky decalin core can impart unique properties to the resulting polymers, such as high thermal stability, increased glass transition temperature (Tg), and improved mechanical strength.
One common approach involves the polymerization of the allyl group through free-radical or transition-metal-catalyzed processes. This can lead to the formation of poly(allyl decahydronaphthol) homopolymers or copolymers with other vinyl monomers. The resulting polymers possess a hydrocarbon backbone with pendant decahydronaphthyl groups, which can enhance the material's rigidity and hydrophobicity.
Alternatively, the hydroxyl group can be utilized for step-growth polymerization. For instance, it can be reacted with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. In these cases, the decalin unit becomes an integral part of the polymer backbone, significantly influencing the material's macroscopic properties. The incorporation of this bulky, alicyclic structure can disrupt chain packing, leading to amorphous polymers with high transparency and good solubility in organic solvents.
Utility in the Synthesis of Other Bioactive Scaffolds
The decahydronaphthalene (B1670005) framework is a common motif in many biologically active molecules. Consequently, this compound serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The ability to functionalize both the hydroxyl and allyl groups allows for the systematic exploration of the chemical space around this privileged core structure.
Medicinal chemists can utilize the hydroxyl group as an attachment point for various pharmacophores through ether or ester linkages. The allyl group, on the other hand, can be transformed into a variety of functional groups, such as primary alcohols, aldehydes, or carboxylic acids, which can then be further elaborated. For example, ozonolysis of the allyl group followed by reductive workup yields a primary alcohol, which can be oxidized to an aldehyde or a carboxylic acid. These functional groups can then be used in peptide couplings, reductive aminations, or other reactions to attach complex side chains.
This modular approach allows for the creation of libraries of compounds based on the this compound scaffold. These libraries can then be screened for biological activity against various targets, potentially leading to the discovery of new drug candidates. The inherent three-dimensionality of the decalin core can provide a unique spatial arrangement of functional groups, which may lead to high-affinity interactions with biological macromolecules.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Allyldecahydro-1-naphthol derivatives?
- Methodological Answer : The synthesis typically involves multi-component condensation reactions using aromatic aldehydes, β-naphthol, and amides or acetonitrile. Lewis or Brønsted acid catalysts (e.g., boric acid, dodecylphosphonic acid) under solvent-free conditions are recommended to minimize environmental impact and improve yields. For example, boric acid catalyzed reactions at 120°C achieve yields >80% without side products like dibenzoxanthenes . Reaction parameters such as temperature, catalyst loading (5–10 mol%), and solvent-free systems should be optimized to avoid prolonged reaction times .
Q. How should researchers characterize this compound derivatives spectroscopically?
- Methodological Answer : Use a combination of -NMR, -NMR, and FT-IR to confirm structural integrity. Cross-reference melting points and spectral data with authoritative databases like the NIST Chemistry WebBook (Standard Reference Database 69) for validation . For novel derivatives, high-resolution mass spectrometry (HRMS) is critical to verify molecular formulas.
Q. What are the primary stability concerns for this compound during storage?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Avoid exposure to light, moisture, and incompatible materials (e.g., strong acids/bases). Monitor decomposition via periodic HPLC analysis, as degradation products may include allyl-oxidized derivatives or naphthol dimers .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives under solvent-free conditions?
- Methodological Answer : Optimize catalyst selection (e.g., boric acid vs. Fe(HSO)) and loading (5–15 mol%) to balance efficiency and cost. Use microwave-assisted synthesis to reduce reaction times (30–60 minutes vs. 12+ hours conventional) while maintaining yields >85% . Screen substrates systematically: aromatic aldehydes with electron-withdrawing groups (e.g., –NO) enhance reactivity, whereas aliphatic aldehydes often fail due to steric hindrance .
Q. How do researchers resolve contradictions in reported catalytic efficiencies for naphthol synthesis?
- Methodological Answer : Conduct comparative studies using identical substrates and conditions. For example, montmorillonite K10 clay yields 65–70% in 8 hours, while dodecylphosphonic acid achieves 90% in 3 hours under solvent-free conditions . Use kinetic studies (e.g., Arrhenius plots) to quantify activation energies and identify rate-limiting steps. Contradictions often arise from impurities in catalysts or variations in substrate purity.
Q. What mechanistic insights explain the failure of aliphatic aldehydes in this compound synthesis?
- Methodological Answer : Aliphatic aldehydes lack resonance stabilization, reducing electrophilicity in the carbonyl group. Computational studies (DFT) show higher energy barriers for the formation of the key oxonium ion intermediate. Modify reaction conditions by introducing polar aprotic solvents (e.g., DMF) or dual catalysts (e.g., boric acid with ionic liquids) to enhance reactivity .
Q. How can eco-friendly methodologies be applied to scale up this compound production?
- Methodological Answer : Replace traditional acids with recyclable solid catalysts (e.g., ZrOCl or FeCl-SiO) to reduce waste. Implement continuous flow reactors to improve heat/mass transfer and minimize solvent use. Lifecycle assessments (LCAs) should compare energy consumption and E-factor metrics (kg waste/kg product) across methods .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing reaction yield variability?
- Methodological Answer : Use Design of Experiments (DoE) frameworks (e.g., Box-Behnken or central composite designs) to model interactions between temperature, catalyst loading, and substrate ratios. ANOVA and regression analysis identify significant factors (p < 0.05). For high variability, apply Grubbs’ test to detect outliers .
Q. How should researchers address discrepancies between computational predictions and experimental results in reaction pathways?
- Methodological Answer : Validate computational models (e.g., DFT or MD simulations) with kinetic isotope effects (KIEs) or trapping experiments to detect intermediates. For example, if simulations predict a carbocation intermediate but experiments show no KIE, revise the mechanism to include concerted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
